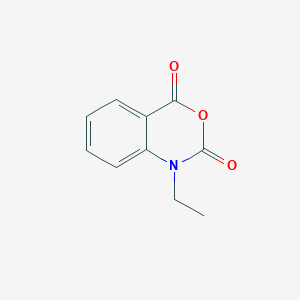

N-ethylisatoic anhydride

Description

Significance within Organic Synthesis Frameworks

The primary significance of N-ethylisatoic anhydride (B1165640) in organic synthesis lies in its ability to serve as a precursor to a multitude of heterocyclic compounds. acs.org The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening and subsequent cyclization reactions to form new ring systems. This reactivity has been extensively exploited in the synthesis of quinolines, quinazolinones, and benzodiazepines, which are core structures in many pharmaceuticals. nih.govresearchgate.netmdpi.comscielo.br

One of the key applications of N-ethylisatoic anhydride is in the synthesis of N-substituted quinolones. For instance, it serves as a crucial starting material in the preparation of N-substituted 2-[(1E)-alkenyl]-4-(1H)-quinolone derivatives. nih.gov This synthesis involves the reaction of this compound with unsaturated methyl ketones. nih.gov The resulting quinolone derivatives have been investigated for their potential as antimycobacterial agents. nih.gov

Another significant application is in the construction of quinazolinone scaffolds. This compound can participate in one-pot, three-component reactions with an amine and an aldehyde or a benzyl (B1604629) halide to yield 4(3H)-quinazolinones. researchgate.netorganic-chemistry.org These multi-component reactions are highly efficient and allow for the rapid generation of a library of substituted quinazolinones, which is highly valuable in drug discovery. organic-chemistry.org Furthermore, it is a key reagent in the synthesis of quinazoline-2,4-diones through condensation reactions with amines. clockss.org

The versatility of this compound also extends to the synthesis of benzodiazepines. It can be condensed with α-amino acids under microwave irradiation in the presence of acetic acid to form benzodiazepine-2,5-diones. scielo.br This method provides a rapid and efficient route to these important heterocyclic systems. scielo.br

The following table summarizes key synthetic applications of this compound:

| Target Heterocycle | Reaction Type | Reactants | Reference |

| N-substituted 4-quinolinones | Anionic annulation | Enolizable partners (e.g., cyclic 1,3-diketones) | acs.org |

| N-substituted 2-alkenyl-4-(1H)-quinolones | Condensation | Unsaturated methyl ketones | nih.gov |

| 4(3H)-Quinazolinones | One-pot, three-component reaction | Primary amines, benzyl halides | organic-chemistry.org |

| Quinazoline-2,4-diones | Condensation/Cyclization | Amines | clockss.org |

| Benzodiazepine-2,5-diones | Condensation | α-Amino acids | scielo.br |

Role as a Privileged Chemical Scaffold

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a fertile starting point for the development of new drugs. scispace.comnih.gov The heterocyclic systems derived from this compound, particularly quinolines and quinazolinones, are widely recognized as privileged scaffolds in medicinal chemistry. mdpi.comnih.govresearchgate.net

The utility of this compound in generating libraries of compounds based on these privileged scaffolds is a cornerstone of its importance. By systematically varying the other reactants in the synthetic schemes, a large number of derivatives can be produced and screened for biological activity against various targets.

Research has demonstrated the broad therapeutic potential of compounds derived from N-substituted isatoic anhydrides. For example, libraries of N-substituted 2-[(1E)-alkenyl]-4-(1H)-quinolones synthesized from precursors like this compound have shown promising activity against non-tubercular mycobacteria. nih.gov

Furthermore, heterocyclic substituted quinoline (B57606) derivatives, accessible from this compound, have been identified as allosteric inhibitors of the glycogen (B147801) synthase kinase-3 (GSK-3) enzyme, which is a target for diseases such as neurodegenerative disorders, inflammatory diseases, and cancer. csic.es

The quinolinone scaffold, directly accessible from this compound, has been utilized to develop multi-target agents. mdpi.com For instance, hybrid molecules combining the 4-hydroxy-2-quinolinone framework with other pharmacophores have been synthesized and evaluated for their potential in treating conditions like anxiety. mdpi.com The initial step in these syntheses often involves the N-alkylation of isatoic anhydride, for example with ethyl iodide, to produce this compound. mdpi.com

The diverse biological activities associated with scaffolds derived from this compound are highlighted in the table below:

| Scaffold | Biological Target/Activity | Therapeutic Area | Reference |

| N-substituted 2-alkenyl-4-(1H)-quinolones | Antimycobacterial | Infectious Diseases | nih.gov |

| Heterocyclic substituted quinolines | Glycogen synthase kinase-3 (GSK-3) inhibition | Neurodegenerative diseases, Cancer, Inflammatory diseases | csic.es |

| 4-Hydroxy-2-quinolinone hybrids | Multi-target activity | Anxiety | mdpi.com |

| 2,3-Dihydroquinazolin-4(1H)-ones | Various (e.g., anticancer, anticonvulsant) | Oncology, Neurology | nih.govresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-11-8-6-4-3-5-7(8)9(12)14-10(11)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCPCZKBZOSOLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390641 | |

| Record name | N-ethylisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50332-68-8 | |

| Record name | N-Ethylisatoic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50332-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-ethylisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYLISATOIC ANHYDRIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Ethylisatoic Anhydride

Historical and Current Synthetic Routes

The synthesis of N-substituted isatoic anhydrides, including the N-ethyl variant, has evolved from classical alkylation reactions to modern catalytic cyclization techniques. These methods primarily fall into two categories: the direct alkylation of isatoic anhydride (B1165640) precursors and approaches involving condensation and cyclization.

The most common and direct method for preparing N-ethylisatoic anhydride is through the N-alkylation of isatoic anhydride. acs.org This approach involves deprotonating the nitrogen atom of isatoic anhydride with a base, followed by reaction with an ethylating agent.

A foundational method reported in 1975 by Hardtmann and co-workers utilized a sodium hydride or potassium carbonate base to form the N-sodio derivative of isatoic anhydride, which was then readily alkylated with various halides. acs.orgprepchem.comnih.gov This direct alkylation remains a cornerstone for synthesizing N-substituted derivatives. acs.org A specific protocol for synthesizing this compound involves reacting isatoic anhydride with sodium hydride (NaH) in dimethylformamide (DMF), followed by the addition of ethyl iodide. This procedure has been reported to produce this compound in an 82% yield. researchgate.net

The general reaction is as follows: Isatoic Anhydride + Base (e.g., NaH) → Isatoic Anhydride Anion Isatoic Anhydride Anion + Ethyl Halide (e.g., Ethyl Iodide) → this compound

This method is widely applicable for introducing various alkyl groups onto the isatoic anhydride scaffold. researchgate.net

Alternative synthetic strategies build the heterocyclic ring system through condensation and cyclization reactions. These methods often start with precursors that already contain the N-ethyl group.

One historical route involves the cyclization of an N-substituted anthranilic acid derivative. acs.orgtezu.ernet.in For instance, N-ethylanthranilic acid can be cyclized using highly reactive and toxic reagents like phosgene (B1210022) or its safer solid equivalent, triphosgene, to form this compound. acs.orgacs.orgbeilstein-journals.org

More recent and sophisticated methods avoid hazardous reagents by employing catalytic systems. A significant advancement is the palladium-catalyzed regioselective C-H bond carbonylation of N-alkyl anilines. acs.orgthieme-connect.com In this approach, a readily available starting material like N-ethylaniline undergoes carbonylation in the presence of a palladium catalyst to directly construct the isatoic anhydride ring. acs.orgresearchgate.net This method is valued for its tolerance of a wide range of functional groups and its use of milder conditions. acs.org Another route involves the oxidation of N-substituted isatins. tezu.ernet.inresearchgate.net

Synthesis of N-Substituted Isatoic Anhydride Analogues

The synthetic principles applied to this compound are broadly applicable to a variety of N-substituted analogues, including other alkyl and cycloalkyl derivatives. These analogues are crucial for developing new pharmaceuticals and materials. acs.org

The direct N-alkylation of isatoic anhydride using a base like sodium hydride is a versatile method for preparing a range of N-alkyl derivatives. researchgate.net By substituting ethyl iodide with other alkyl halides, various N-substituted isatoic anhydrides can be synthesized. Similarly, the palladium-catalyzed carbonylation can be applied to different N-alkyl anilines to achieve the same diversity. acs.orgthieme-connect.com

Table 1: Synthesis of N-Alkyl Isatoic Anhydrides via Direct Alkylation Source: Adapted from Wube et al., 2011. researchgate.net

| Starting Material | Alkylating Agent | N-Substituted Product | Reported Yield |

|---|---|---|---|

| Isatoic Anhydride | Ethyl Iodide | This compound | 82% |

| Isatoic Anhydride | 1-Iodopropane | N-Propylisatoic Anhydride | Not specified |

| Isatoic Anhydride | 1-Iodobutane | N-Butylisatoic Anhydride | Not specified |

The synthesis of N-cycloalkyl-substituted derivatives often requires tailored approaches. For example, N-cyclopropyl isatoic anhydride was synthesized via a two-step process starting from 2-iodobenzoic acid. nih.gov The first step is a copper-mediated substitution with cyclopropylamine (B47189) to yield 2-(cyclopropylamino)benzoic acid. nih.gov This intermediate is then cyclized using bis-(trichloromethyl) carbonate (triphosgene) to afford the final N-cyclopropyl isatoic anhydride. nih.gov The synthesis of other derivatives, such as N-cyclohexyl-2,4-dioxo-1,4-dihydro-2H-benzo[d] ontosight.aioxazine-8-carboxamide, has also been documented in the literature, highlighting the adaptability of these synthetic strategies. nih.gov

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions and catalyst systems is critical for improving the efficiency, cost-effectiveness, and environmental sustainability of synthesizing N-substituted isatoic anhydrides. acs.org Research has focused on reducing reaction times, increasing yields, and replacing harsh reagents.

For the direct alkylation method, initial procedures often required long reaction times of 18 to 24 hours to achieve good yields. acs.orgnih.gov Significant improvements have been made by modifying the catalyst system. A novel methodology developed for N-benzylation, which informs general N-alkylation, uses a combination of diisopropylamine (B44863) (DIPA) and tetra-butyl ammonium (B1175870) bromide (TBAB) as catalysts. This system dramatically reduces the reaction time to just 2 hours at 30°C and provides excellent yields of over 88%, all while avoiding byproducts. nih.gov

In the realm of palladium-catalyzed carbonylation, optimization has centered on the catalyst, oxidant, and additives. thieme-connect.com Studies have shown that a system comprising Pd(OAc)₂, a copper salt like Cu(OAc)₂ as an oxidant, and potassium iodide as an additive is effective. acs.orgthieme-connect.com For less reactive electron-deficient anilines, the addition of pivalic acid and increased CO pressure were found to be beneficial. thieme-connect.com

Table 2: Optimization of N-Benzylation of Isatoic Anhydride Source: Adapted from ACS Omega, 2021. nih.gov

| Base/Catalyst System | Temperature (°C) | Time (h) | Yield |

|---|---|---|---|

| NaH | 30 | Not specified | Multiple products |

| DIPEA | 80 | Not specified | Multiple products |

| DIPA / TBAB | 30 | 2 | >88% (pure product) |

These optimization efforts demonstrate a clear trend towards developing more efficient, rapid, and cleaner synthetic routes for this compound and its valuable analogues.

Mechanistic Investigations into N Ethylisatoic Anhydride Reactivity

Nucleophilic Acyl Substitution Pathways

The core reactivity of N-ethylisatoic anhydride (B1165640), like other acid anhydrides, is defined by the nucleophilic acyl substitution mechanism. libretexts.orgmasterorganicchemistry.com This process generally involves a two-step addition-elimination sequence. A nucleophile first attacks one of the electrophilic carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling a carboxylate as a leaving group. libretexts.org

In the case of N-ethylisatoic anhydride, the reaction can be generalized as follows:

Nucleophilic Attack : A nucleophile (Nu:) adds to one of the two carbonyl carbons of the oxazine-2,4-dione ring. This breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. libretexts.org

Leaving Group Elimination : The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the pi bond, leading to the cleavage of a carbon-oxygen bond within the ring, which acts as the leaving group. libretexts.orglibretexts.org

Proton Transfer : If the nucleophile was initially neutral (e.g., water, alcohol, or amine), a final deprotonation step occurs to yield the neutral product. libretexts.org

This pathway is fundamental to reactions with various nucleophiles, such as alcohols to form esters or amines to form amides. uomustansiriyah.edu.iq For instance, the reaction with an alcohol (R-OH) would proceed via nucleophilic attack by the alcohol's oxygen atom, ultimately yielding an ester of N-ethylanthranilic acid. uobabylon.edu.iqlibretexts.org

Table 1: Products of Nucleophilic Acyl Substitution with this compound

| Nucleophile | Product Class | Specific Product Example (with Methanol) |

|---|---|---|

| Alcohol (R-OH) | Ester | Methyl 2-(ethylcarbamoyl)benzoate |

| Amine (R-NH₂) | Amide | N¹-Alkyl-2-(ethylcarbamoyl)benzamide |

| Water (H₂O) | Carboxylic Acid | 2-(Ethylcarbamoyl)benzoic acid |

Ring-Opening Reaction Mechanisms

A significant consequence of nucleophilic attack on this compound is the opening of the heterocyclic ring. This can be initiated by various nucleophiles, most commonly water and amines.

Acid anhydrides readily undergo hydrolysis when exposed to water. libretexts.org For this compound, this reaction results in the opening of the oxazine (B8389632) ring to produce 2-(ethylcarbamoyl)benzoic acid. The mechanism proceeds as follows:

Nucleophilic Attack by Water : A water molecule acts as the nucleophile, attacking one of the carbonyl carbons. This forms a tetrahedral intermediate. youtube.com

Proton Transfer : A proton is transferred from the newly added hydroxyl group to a basic species, such as another water molecule.

Ring Cleavage : The tetrahedral intermediate collapses, cleaving the acyl-oxygen bond of the anhydride ring. This results in the formation of the carboxylic acid and a carbamate (B1207046) group.

Recent studies on the hydrolysis of other small anhydrides suggest that the mechanism can be influenced by the reaction conditions, potentially involving general-base catalysis where a hydroxide (B78521) ion facilitates the attack of a water molecule. etsu.edu

The reaction of this compound with primary or secondary amines is a robust method for forming amides. libretexts.orgchemguide.co.uk This reaction also proceeds via a nucleophilic acyl substitution mechanism that opens the ring.

Nucleophilic Attack by Amine : The nitrogen atom of the amine attacks one of the carbonyl carbons, forming a zwitterionic tetrahedral intermediate. libretexts.orgstackexchange.com

Deprotonation : A second molecule of the amine acts as a base, deprotonating the positively charged nitrogen atom in the intermediate. libretexts.org

Leaving Group Removal : The intermediate collapses, breaking the ring's C-O bond and eliminating the carboxylate portion as a leaving group. This results in the formation of an N-substituted amide derivative of 2-(ethylcarbamoyl)benzoic acid. libretexts.orglibretexts.org

Condensation Reaction Dynamics

Beyond simple ring-opening, this compound serves as a key precursor in condensation reactions to build more complex heterocyclic systems. A notable example is its use in the synthesis of N-alkyl-4(1H)-quinolones. mdpi.comnih.gov This transformation involves a condensation reaction with a methyl ketone in the presence of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA).

The reaction mechanism is thought to proceed as follows:

Enolate Formation : LDA deprotonates the α-carbon of the methyl ketone to form a lithium enolate.

Nucleophilic Attack : The enolate acts as a carbon-based nucleophile, attacking one of the carbonyl groups of this compound.

Intramolecular Cyclization and Condensation : The resulting intermediate undergoes an intramolecular cyclization, followed by elimination of water and carbon dioxide (from the unstable carbamic acid moiety), to construct the 4-hydroxy-2-quinolone ring system.

This reaction highlights the utility of this compound as an acylating agent in carbon-carbon bond-forming reactions that lead to complex scaffolds. mdpi.com

Table 2: Example of Condensation Reaction for Quinolone Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Product Type |

|---|---|---|---|---|

| This compound | Methyl Alkynyl Ketone | LDA | THF | N-Ethyl-2-alkynyl-4(1H)-quinolone |

Theoretical and Computational Analysis of Reaction Pathways

Theoretical and computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms, including those involving this compound. researchgate.net Methods such as Density Functional Theory (DFT) can be used to model the reaction pathways, calculate the energies of reactants, transition states, and products, and thus determine activation barriers.

For the reactions of this compound, computational analysis could provide insight into:

Regioselectivity : Determining which of the two non-equivalent carbonyl carbons is more susceptible to nucleophilic attack under various conditions. This is influenced by both steric and electronic factors.

Transition State Structures : Characterizing the geometry of the transition states for key steps like nucleophilic addition and ring-opening. For instance, in hydrolysis, computational studies on similar anhydrides have helped differentiate between direct nucleophilic attack and general-base assisted mechanisms by analyzing the transition state structure. etsu.edu

Solvent Effects : Quantifying the influence of the solvent on the reaction kinetics and thermodynamics.

While specific computational studies focusing solely on this compound are not detailed in the available literature, the principles are widely applied to analogous anhydride and heterocyclic systems to support and explain experimental findings.

N Ethylisatoic Anhydride As a Versatile Synthetic Intermediate for Heterocyclic Systems

Construction of Quinolone Derivatives

The synthesis of quinolone derivatives, a class of compounds with significant pharmacological interest, represents a major application of N-ethylisatoic anhydride (B1165640). The anhydride provides a pre-functionalized aromatic ring and a reactive site for cyclization, facilitating the construction of the characteristic bicyclic quinolone core.

Synthesis of 4(1H)-Quinolones

The fundamental 4(1H)-quinolone scaffold can be efficiently synthesized from N-ethylisatoic anhydride through condensation reactions with appropriate carbon nucleophiles. A common strategy involves the reaction of this compound with the enolate of a ketone or an ester.

For instance, the condensation of this compound with the lithium enolate of a ketone, generated using a strong base like lithium diisopropylamide (LDA), leads to the formation of the corresponding 4(1H)-quinolone. The reaction proceeds via a nucleophilic acyl substitution at the more electrophilic carbonyl group of the anhydride, followed by an intramolecular cyclization and dehydration sequence.

A general representation of this synthesis is depicted below:

Scheme 1: General Synthesis of 4(1H)-Quinolones from this compound

This method provides a direct and modular approach to the 4(1H)-quinolone core, where the substituents on the final product can be varied by choosing different ketone or ester starting materials.

Formation of Substituted Quinolone Scaffolds

The versatility of this compound extends to the synthesis of a wide array of substituted quinolone scaffolds. By employing substituted ketones or other functionalized coupling partners, various groups can be introduced at different positions of the quinolone ring system.

For example, the reaction of this compound with the enolates of substituted acetophenones can yield 2-aryl-4-quinolones. researchgate.net This approach has been utilized in the synthesis of alkaloids like N-methyl-2-phenyl-4-quinolone. researchgate.net Furthermore, the use of alkynyl ketones in condensation reactions with N-alkyl isatoic acid anhydrides, including the N-ethyl derivative, provides access to 2-alkynyl-4(1H)-quinolones. researchgate.net

The following table summarizes examples of substituted quinolones synthesized from this compound and related N-substituted isatoic anhydrides, showcasing the diversity of achievable structures.

| Starting Ketone/Enolate Source | N-Substituted Isatoic Anhydride | Resulting Substituted Quinolone | Reference |

| Enolate of Acetophenone | N-Methylisatoic Anhydride | N-Methyl-2-phenyl-4-quinolone | researchgate.net |

| Lithium enolate of an acetophenone | N-Methylisatoic anhydride | N-methyl-2-aryl-4-quinolone alkaloids | researchgate.net |

| Methyl alkynyl ketones | N-Alkyl isatoic acid anhydrides | N-Alkyl-2-alkynyl-4(1H)-quinolones | researchgate.net |

| Diethyl malonate | This compound | N-Ethyl-3-methoxycarbonyl-4-hydroxy-2-quinolinone | mdpi.comntua.gr |

These examples underscore the power of this compound as a key building block for creating a library of substituted quinolones, which is crucial for structure-activity relationship studies in drug discovery. The ability to introduce substituents at various positions allows for the fine-tuning of the biological and physicochemical properties of the resulting compounds.

Access to Diverse Nitrogen-Containing Heterocycles

Beyond quinolones, this compound is a valuable starting material for the synthesis of other important classes of nitrogen-containing heterocyclic compounds. Its reactivity allows for ring-opening and subsequent cyclization reactions with various nucleophiles to form different fused ring systems.

Synthesis of 2H-3,1-Benzoxazine-2,4(1H)-diones

This compound is chemically known as 1-ethyl-2H-3,1-benzoxazine-2,4(1H)-dione. prepchem.com The synthesis of this compound itself is a key transformation. It can be prepared from isatoic anhydride by N-alkylation. A typical procedure involves the reaction of isatoic anhydride with an ethylating agent, such as ethyl iodide, in the presence of a base like sodium hydride in a suitable solvent like dimethylformamide (DMF). mdpi.com

Table 2: Synthesis of this compound

| Starting Material | Reagents | Product | Reference |

| Isatoic anhydride | Ethyl iodide, Sodium hydride, DMF | 1-Ethyl-2H-3,1-benzoxazine-2,4(1H)-dione (this compound) | mdpi.com |

This reaction provides a straightforward route to this compound, which can then be used as an intermediate for further synthetic transformations.

Formation of Other Fused Heterocyclic Compounds

The reactivity of the anhydride moiety in this compound allows for its conversion into other fused heterocyclic systems. For instance, isatoic anhydrides are known precursors for the synthesis of quinazolinones and benzodiazepines.

The reaction of isatoic anhydrides with amines or their equivalents can lead to the formation of quinazolin-4(1H)-ones. researchgate.net This transformation typically involves the initial ring-opening of the anhydride by the amine, followed by cyclization and dehydration. While specific examples detailing the use of this compound for this purpose are part of broader synthetic strategies, the general reactivity pattern is well-established for isatoic anhydrides. researchgate.netfrontiersin.orgnih.gov

Furthermore, isatoic anhydrides can be condensed with amino acids to produce benzodiazepine-2,5-diones. scielo.br This reaction has been effectively carried out using microwave irradiation, which can significantly reduce reaction times. scielo.br Although the provided literature primarily focuses on unsubstituted or iodo-substituted isatoic anhydrides, the methodology is adaptable for this compound to generate N-ethyl substituted benzodiazepine (B76468) derivatives.

The following table outlines the potential synthesis of other fused heterocycles from isatoic anhydrides, which is applicable to this compound.

| Target Heterocycle | Reaction Partner for Isatoic Anhydride | General Reaction Conditions | Reference |

| Quinazolin-4(1H)-ones | Amines, Ammonium (B1175870) acetate, Acid hydrazides | Various, including reflux in ethanol/water | researchgate.net |

| Benzodiazepine-2,5-diones | α-Amino acids | Microwave irradiation in glacial acetic acid | scielo.br |

Participation of N Ethylisatoic Anhydride in Multicomponent Reaction Strategies

Integration into Convergent Synthetic Processes

Convergent synthesis is a strategy that involves the independent synthesis of fragments of a complex molecule, which are then assembled in the final stages. Multicomponent reactions are inherently convergent, as they bring together multiple starting materials in one pot to form a product that contains substructures from each reactant.

N-substituted isatoic anhydrides can be seamlessly integrated into these processes. In a typical three-component reaction, the anhydride (B1165640) reacts with a primary amine and an aldehyde. The initial step involves the nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring and the formation of an ortho-amino-N-substituted benzamide intermediate. This intermediate then reacts with the aldehyde to form a Schiff base, which subsequently undergoes intramolecular cyclization to yield a variety of heterocyclic scaffolds, most notably quinazolinones. This one-pot nature, combining bond formation and cyclization, exemplifies a highly efficient and convergent synthetic route.

Role in Quinolone-Forming Multicomponent Reactions

While the primary outcome of MCRs involving N-substituted isatoic anhydrides is often the formation of quinazolinone derivatives, their role can be extended to the synthesis of quinolone skeletons under specific reaction conditions and with appropriately chosen reaction partners. The formation of quinolones from isatoic anhydride derivatives is less common in typical three-component setups with amines and aldehydes but can be achieved through strategic modifications of the reaction partners and catalysts.

For instance, a multicomponent reaction could be envisioned where N-ethylisatoic anhydride reacts with a component that introduces a two-carbon unit with appropriate functional groups to facilitate the formation of the quinolone ring system. The ethyl group on the nitrogen atom would be retained in the final quinolone structure, influencing its properties.

Catalyst-Mediated Multicomponent Transformations

The efficiency and selectivity of multicomponent reactions involving N-substituted isatoic anhydrides can be significantly enhanced through the use of catalysts. A wide array of catalysts, including Brønsted acids, Lewis acids, and organocatalysts, have been employed to promote these transformations.

Brønsted acids (e.g., p-toluenesulfonic acid, sulfamic acid): These catalysts activate the carbonyl groups of both the this compound and the aldehyde component, facilitating nucleophilic attack and accelerating the rate of imine formation and subsequent cyclization.

Lewis acids (e.g., metal triflates, indium chloride): Lewis acids can coordinate to the carbonyl oxygen atoms, enhancing their electrophilicity and promoting the key bond-forming steps of the reaction sequence.

Organocatalysts : Catalysts such as proline and its derivatives can also be utilized to mediate these reactions, often providing a greener and more sustainable alternative to metal-based catalysts.

The choice of catalyst can influence the reaction conditions, yields, and even the chemoselectivity of the transformation, allowing for the synthesis of a diverse range of heterocyclic products from this compound and its analogs.

Below is a representative table illustrating the general components and resulting products in a catalyst-mediated three-component reaction involving an N-substituted isatoic anhydride.

| N-Substituted Isatoic Anhydride | Amine | Aldehyde | Catalyst | Product |

| This compound | Aniline | Benzaldehyde | p-TsOH | 2-phenyl-3-ethyl-2,3-dihydroquinazolin-4(1H)-one |

| N-Methylisatoic Anhydride | Benzylamine | 4-Chlorobenzaldehyde | InCl₃ | 2-(4-chlorophenyl)-3-methyl-2,3-dihydroquinazolin-4(1H)-one |

| N-Propylisatoic Anhydride | Cyclohexylamine | Furan-2-carbaldehyde | Proline | 2-(furan-2-yl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one |

Derivatization Strategies Utilizing N Ethylisatoic Anhydride

N-Ethylisatoic Anhydride (B1165640) as an Acylating Reagent

The primary role of N-ethylisatoic anhydride in chemical synthesis is as an acylating reagent. The mechanism of action involves the nucleophilic attack on one of the carbonyl carbons of the anhydride ring. This reactivity is analogous to that of other acid anhydrides, which are widely used to form amides, esters, and other acylated products. libretexts.orglibretexts.org

When this compound reacts with a nucleophile, such as a primary or secondary amine, the anhydride ring opens. This process involves the transfer of the N-ethyl-2-aminobenzoyl group to the nucleophile. epa.gov The reaction with primary amines, for instance, typically proceeds with the evolution of carbon dioxide to yield the corresponding N-substituted-N'-ethyl-anthranilamides. epa.gov This acylation process, also known as ethanoylation when using reagents like ethanoic anhydride, effectively replaces a hydrogen atom on the nucleophile with an acyl group. chemguide.co.uk

The general reaction can be summarized as the attack of a nucleophilic compound (e.g., an amine, R-NH₂) on the electrophilic carbonyl carbon of the this compound. This is followed by the collapse of the tetrahedral intermediate, ring-opening, and subsequent decarboxylation to form the stable acylated product. The stability of the leaving group, a carbamate (B1207046) intermediate that readily loses CO₂, drives the reaction forward.

| Nucleophile Type | Reactant | Product | Reaction Description |

| Primary Amine | R-NH₂ | N-ethyl-2-amino-N'-R-benzamide | Nucleophilic acyl substitution leading to a substituted anthranilamide with the release of carbon dioxide. epa.gov |

| Secondary Amine | R₂NH | N-ethyl-2-amino-N',N'-di-R-benzamide | Similar to primary amines, results in a di-substituted anthranilamide and CO₂. epa.gov |

| Ammonia (B1221849) | NH₃ | N-ethyl-2-aminobenzamide | Reaction with ammonia yields the primary amide, ethanamide, in the case of ethanoic anhydride. libretexts.org |

Strategies for Chemical Functionalization

The utility of this compound extends beyond simple acylation to complex chemical functionalization, particularly in the synthesis of heterocyclic compounds. Isatoic anhydrides are key precursors in multicomponent reactions for building molecular complexity in a single step. nih.gov A prominent application is the synthesis of quinazolinones and related heterocyclic systems, which are significant scaffolds in medicinal chemistry. nih.govresearchgate.netorgchemres.org

In these strategies, this compound can react with an amine and a third component, such as an aldehyde or ketone, in a one-pot synthesis. nih.govresearchgate.net The initial reaction is the formation of an N-substituted anthranilamide intermediate, as described above. This intermediate then undergoes an intramolecular or intermolecular cyclization with the third component to form the final heterocyclic ring system. For example, a three-component reaction between isatoic anhydride, a primary amine, and an aldehyde can yield 2,3-dihydroquinazolin-4(1H)-ones. nih.gov By using this compound, this would result in an N-ethylated quinazolinone derivative.

These multicomponent reactions are highly efficient for creating diverse molecular libraries. researchgate.netorganic-chemistry.org Various catalysts, including Lewis acids and transition metals, can be employed to facilitate these transformations and improve yields. nih.govorganic-chemistry.org

| Reaction Type | Components | Resulting Heterocycle | Significance |

| Three-Component Reaction | This compound, Amine, Aldehyde | N-Ethyl-2,3-dihydroquinazolin-4(1H)-one | Efficient, one-pot synthesis of medicinally relevant quinazolinone scaffolds. nih.govorgchemres.org |

| Domino Reaction | This compound, Alkyl Halide, Anthranilamide | 2-Substituted-N-ethyl-quinazolin-4(3H)-one | Copper-catalyzed domino reaction with wide functional group tolerance. organic-chemistry.org |

| Oxidative Cyclization | This compound, Arylmethanamine | N-Ethyl-2-substituted quinazolin-4-one | In situ oxidation-cyclization reaction affording quinazolinone derivatives. nih.gov |

Applications in Analytical Derivatization Methodologies

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. Reagents like acid anhydrides are used to modify polar functional groups, such as amines and hydroxyls, to increase the volatility and thermal stability of analytes for analysis by gas chromatography (GC). nih.govgcms.cz

While specific applications of this compound as a standard analytical derivatizing agent are not widely documented, its chemical properties suggest potential utility in this area. Similar to acetic or propionic anhydride, this compound can be used to acylate primary and secondary amines, phenols, and thiols. nih.govgcms.cznih.gov This reaction would introduce the N-ethyl-2-aminobenzoyl group onto the target analyte.

This type of derivatization offers several potential advantages for analytical methodologies like GC-Mass Spectrometry (GC-MS):

Increased Volatility : Blocking polar -NH and -OH groups can make the resulting derivative more volatile and suitable for GC analysis. gcms.cz

Improved Chromatographic Behavior : Derivatization can lead to sharper peaks and better separation from other components in a complex mixture.

Enhanced Detection : The introduced N-ethyl-2-aminobenzoyl moiety provides a specific mass fragmentation pattern in MS, which can be used for selective detection and quantification. This is particularly useful for trace analysis.

The derivatization of biogenic amines and drugs with acetic anhydride for GC-MS analysis is a well-established technique. nih.govsemanticscholar.org Similarly, propionic anhydride is used to derivatize histones for mass spectrometry, which neutralizes charge and allows for predictable enzymatic digestion. nih.gov By analogy, this compound could serve as a specialized reagent for introducing a larger, more structurally distinct tag onto analytes.

| Analyte Functional Group | Potential Derivative | Analytical Technique | Purpose of Derivatization |

| Primary/Secondary Amine | N-(N-ethyl-2-aminobenzoyl)-analyte | GC, GC-MS | Increase volatility, improve peak shape, provide specific mass fragment for detection. nih.govgcms.cz |

| Phenolic Hydroxyl | O-(N-ethyl-2-aminobenzoyl)-analyte | GC, GC-MS | Block polar hydroxyl group, enhance thermal stability. gcms.cz |

| Thiol | S-(N-ethyl-2-aminobenzoyl)-analyte | GC, GC-MS | Reduce polarity and increase volatility for chromatographic analysis. gcms.cz |

Q & A

Basic: Synthesis and Structural Characterization

Q: What are the established protocols for synthesizing and characterizing N-ethylisatoic anhydride in academic research? A: this compound is synthesized via reaction of isatoic anhydride derivatives with ethylating agents under controlled conditions. For example, in tetrahydrofuran (THF), reactions with 3d (1.0 g, 4.2 mmol) yield quinolone derivatives, with product isolation as yellow solids or white crystals . Characterization involves:

- IR spectroscopy to identify carbonyl and amide stretches (e.g., 1700–1750 cm⁻¹ for anhydride groups).

- NMR spectroscopy (¹H and ¹³C) to confirm ethyl group integration (δ ~1.2–1.4 ppm for CH₃ and δ ~3.5–4.0 ppm for CH₂ in ethyl substituents) and aromatic ring connectivity .

- Mass spectrometry (ESI-MS) to validate molecular ion peaks (e.g., m/z 284.3 for C₁₆H₂₅NO₂) .

Alternative methods include solvent-dependent reactions, such as using DMF at 110°C to isolate this compound in 79% yield .

Basic: Safety and Handling Protocols

Q: What safety measures are critical when handling this compound in laboratory settings? A: Adhere to GHS classifications:

- Flammability (H226): Use spark-proof equipment and avoid open flames .

- Skin/Eye Irritation (H315/H319): Wear nitrile gloves, lab coats, and safety goggles.

- Respiratory Irritation (H335): Employ fume hoods for reactions and store in sealed containers .

Emergency protocols include rinsing exposed skin/eyes with water for 15+ minutes and consulting toxicity databases for first-aid measures .

Advanced: Solvent Effects on Reaction Pathways

Q: How do solvent choices influence the reactivity and product distribution of this compound? A: Solvent polarity and coordination ability dictate reaction outcomes:

- In benzene , this compound forms fused heterocycles (e.g., benzoxazinones) via intramolecular cyclization .

- In DMF , the same reagent undergoes decarboxylation to yield simpler products (e.g., furoquinolinones) due to solvent-assisted stabilization of intermediates .

Methodological considerations include: - Screening solvents with varying dielectric constants (e.g., toluene vs. DMF).

- Monitoring reaction progress via TLC or in situ NMR to detect intermediate species .

Advanced: Mechanistic Insights into Acylation Reactions

Q: What mechanistic pathways explain the acylation behavior of this compound? A: The reactivity involves nucleophilic attack on the anhydride carbonyl, followed by carboxylate anion participation. Key findings include:

- Phosphonate anion interactions : The ethyl group sterically hinders rotation of intermediates, favoring specific stereochemical outcomes in benzene .

- Solvent-assisted decarboxylation : Polar aprotic solvents like DMF stabilize transition states, promoting CO₂ evolution and rearrangement to quinolinones .

Experimental validation requires kinetic studies (e.g., varying temperature from 80–140°C) and isotopic labeling (¹³C) to track carboxylate pathways .

Advanced: Resolving Data Contradictions in Reactivity

Q: How can researchers address contradictions in reported reactivity of this compound compared to other anhydrides? A: Discrepancies arise from differences in steric and electronic effects:

- Steric hindrance : N-Ethyl substituents reduce accessibility of the carbonyl group compared to unsubstituted isatoic anhydride, limiting reactivity with bulky nucleophiles .

- Electronic effects : Electron-withdrawing groups (e.g., maleic anhydride) exhibit lower reactivity due to reduced electrophilicity, contrasting with this compound’s balanced electronic profile .

Mitigation strategies include: - Comparative studies using substituted analogs (e.g., N-methyl vs. N-propyl derivatives).

- Computational modeling (DFT) to map charge distribution and transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.